molecular formula C9H10Cl2Si B1582984 Allylphenyldichlorosilane CAS No. 7719-03-1

Allylphenyldichlorosilane

Cat. No.: B1582984
CAS No.: 7719-03-1
M. Wt: 217.16 g/mol
InChI Key: IGFFTOVGRACDBL-UHFFFAOYSA-N
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Description

Allylphenyldichlorosilane is a chemical compound with the molecular formula C9H10Cl2Si. It is a colorless liquid that is used in various industrial and scientific applications. The compound is known for its reactivity and versatility in organic synthesis, particularly in the field of organosilicon chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allylphenyldichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of phenyltrichlorosilane with allylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include a temperature range of 0-25°C and a solvent such as tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is typically purified through distillation or other separation techniques to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions: Allylphenyldichlorosilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert this compound to silanes.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like alkoxides or amines.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Allylphenyldichlorosilane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of organosilicon compounds, which are important in materials science and catalysis.

    Biology: The compound is used in the modification of biomolecules for research purposes.

    Medicine: this compound derivatives are explored for their potential use in drug delivery systems.

    Industry: It is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of allylphenyldichlorosilane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bonds in the compound are highly reactive, allowing for the formation of new silicon-carbon or silicon-oxygen bonds. This reactivity is exploited in various synthetic transformations, making this compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

  • Allyltrimethylsilane
  • Allyldimethylsilane
  • Dichloromethylphenylsilane

Comparison: Allylphenyldichlorosilane is unique due to its combination of an allyl group and a phenyl group attached to silicon. This combination imparts distinct reactivity and properties compared to other allyl or phenyl silanes. For example, allyltrimethylsilane and allyldimethylsilane lack the phenyl group, which affects their reactivity and applications. Dichloromethylphenylsilane, on the other hand, lacks the allyl group, making it less versatile in certain synthetic applications .

Properties

IUPAC Name

dichloro-phenyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10Cl2Si/c1-2-8-12(10,11)9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFFTOVGRACDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Si](C1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064777
Record name Allyldichlorophenylsilane
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Molecular Weight

217.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7719-03-1
Record name (Dichloro-2-propen-1-ylsilyl)benzene
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Record name Benzene, (dichloro-2-propen-1-ylsilyl)-
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Record name Allylphenyldichlorosilane
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Record name Benzene, (dichloro-2-propen-1-ylsilyl)-
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Record name Allyldichlorophenylsilane
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Record name Allyldichlorophenylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Allylphenyldichlorosilane behave in reductive coupling reactions?

A1: this compound, when subjected to sonochemical reductive coupling with sodium, forms both high molecular weight polymers and oligomeric fractions. [] This process involves the formation of short-lived radical intermediates, which rapidly convert to more stable polymeric silyl anions. [] Notably, the resulting polymers retain unreacted allyl groups, offering potential sites for further functionalization. []

Q2: What spectroscopic characteristics are associated with the polymers formed from this compound?

A2: Polymers derived from this compound, including its homopolymers and copolymers with phenylmethyldichlorosilane, exhibit significant UV absorption above 330 nm. [] This absorption pattern is characteristic of long silicon-catenated chains, confirming the formation of polysilanes during the reductive coupling process. []

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